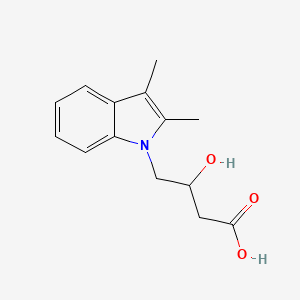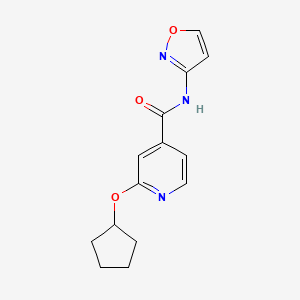
4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid is a complex organic compound featuring an indole ring system substituted with a 2,3-dimethyl group and a 3-hydroxy-butyric acid moiety. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, where an aryl hydrazine is reacted with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Applications De Recherche Scientifique
4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: Indole derivatives are known for their biological activities, and this compound may be investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemicals with unique properties.
Mécanisme D'action
The mechanism by which 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Tryptophan
Serotonin
Melatonin
Propriétés
IUPAC Name |
4-(2,3-dimethylindol-1-yl)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-10(2)15(8-11(16)7-14(17)18)13-6-4-3-5-12(9)13/h3-6,11,16H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMWFKWGLWRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CC(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)

![2-chloro-4-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2826950.png)
![N-(3-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2826952.png)


![10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2826960.png)

![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)
![1-Prop-2-enoyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2826964.png)


